3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester
Description
3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester is a fluorinated aromatic heterocyclic compound featuring a benzofuran core substituted with an amino group at the 3-position, a fluorine atom at the 4-position, and a methyl ester at the 2-carboxylic acid position. Its molecular formula is C₁₀H₈FNO₃, with a molecular weight of 221.18 g/mol. The benzofuran scaffold is notable for its role in medicinal chemistry due to its bioisosteric properties, often mimicking indole or benzothiophene structures while offering enhanced metabolic stability and solubility. The fluorine atom at the 4-position likely improves lipophilicity and membrane permeability, while the methyl ester group enhances stability during synthetic processes .
Properties
IUPAC Name |
methyl 3-amino-4-fluoro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZVPFZYCSULSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=CC=C2F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method employs cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) to facilitate rapid cyclization of 2-hydroxybenzonitrile derivatives and 2-bromoacetophenones. The reaction proceeds via tandem C–C and C–O bond formation, yielding the benzofuran core at ambient temperatures.
Optimization Parameters
Procedure
Yield and Characterization
-
Purity : >95% (HPLC).
-
Spectroscopic Data :
Thermal Condensation with Ethyl Formimidate
Reaction Overview
This patent-derived method uses ethyl formimidate and formamide under thermal conditions to form the benzofuran ring, followed by esterification.
Key Steps
Yield and Scalability
-
Isolated Yield : 78% after three steps.
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Scalability : Demonstrated at 50-g scale with consistent purity (>90%).
Transition-Metal-Free One-Pot Synthesis
Methodology
A one-pot approach in DMSO using Cs₂CO₃ enables sequential nucleophilic substitution and cyclization without transition-metal catalysts.
Reaction Conditions
Yield Data
| Substrate | Yield (%) |
|---|---|
| 2-Fluorobenzonitrile | 77 |
| 4-CN-2-fluorobenzonitrile | 68 |
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cs₂CO₃-mediated | 85–92 | 10–20 min | High | Moderate |
| Thermal condensation | 78 | 6–8 hours | Moderate | Low |
| One-pot synthesis | 68–77 | 4 hours | High | High |
Key Observations :
-
The Cs₂CO₃ method is optimal for rapid, high-yield synthesis but requires anhydrous DMF.
-
Thermal condensation suits nitro-containing precursors but involves multi-step purification.
-
One-pot synthesis reduces metal waste but has lower yields for sterically hindered substrates.
Industrial-Scale Considerations
Challenges
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia, amines, halogenating agents
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Benzothiophene vs. Benzofuran Derivatives
The closest structural analog is methyl 3-amino-4-fluoro-benzo[b]thiophene-2-carboxylate (CAS: 144899-95-6, C₁₀H₈FNO₂S), which replaces benzofuran’s oxygen atom with sulfur (benzothiophene) . Key differences include:
- Electronic Effects : Sulfur in benzothiophene increases electron density compared to oxygen in benzofuran, altering reactivity in electrophilic substitution reactions.
- Bioactivity : Benzothiophene derivatives are widely used in kinase inhibitors, while benzofurans are prioritized in antimicrobial and anti-inflammatory agents due to their improved solubility profiles.
- Metabolic Stability : Fluorine substitution in both compounds enhances resistance to oxidative degradation, but benzofuran’s oxygen may confer better hydrogen-bonding capacity for target binding .
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Molecular Formula | Key Functional Groups | Common Applications |
|---|---|---|---|---|
| 3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester | Benzofuran | C₁₀H₈FNO₃ | Amino, Fluoro, Methyl ester | Medicinal chemistry (lead optimization) |
| Methyl 3-amino-4-fluoro-benzo[b]thiophene-2-carboxylate | Benzothiophene | C₁₀H₈FNO₂S | Amino, Fluoro, Methyl ester | Kinase inhibitors, oncology research |
Aromatic Methyl Esters in Agrochemicals
Methyl esters of sulfonylurea herbicides, such as triflusulfuron methyl ester and metsulfuron methyl ester (), share the methyl ester functional group but differ in core structure (triazine vs. benzofuran). These agrochemicals rely on the ester group for hydrolytic stability and controlled release. In contrast, 3-amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester’s aromatic amino and fluoro groups likely direct it toward pharmaceutical applications rather than herbicidal activity .
Aliphatic Methyl Esters in Biochemical Studies
Aliphatic methyl esters, such as 3-oxohexanoic acid methyl ester and nonanedioic acid dimethyl ester, are used in enzyme activity assays (e.g., transaminase studies) and GC-MS analyses ().
Research Findings and Key Insights
- Synthetic Utility: The methyl ester group in 3-amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester facilitates straightforward hydrolysis to the free carboxylic acid, a common intermediate in peptide coupling or prodrug synthesis .
- Fluorine Impact: Fluorination at the 4-position reduces metabolic degradation rates compared to non-fluorinated benzofurans, as observed in analogous benzothiophene systems .
- Comparative Bioactivity: While benzothiophene analogs (e.g., ) show promise in oncology, benzofuran derivatives with amino-fluoro substitution are under investigation for CNS-targeted therapies due to enhanced blood-brain barrier penetration .
Biological Activity
3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of 3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester is . The presence of the amino group and the fluorine atom in the benzofuran structure contributes to its diverse biological properties.
Biological Activity Overview
Research indicates that 3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester exhibits various biological activities, including:
The mechanism by which 3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester exerts its biological effects involves:
- Enzyme Inhibition : The compound may interact with various enzymes, modulating their activity through competitive or non-competitive inhibition.
- Signal Pathway Modulation : It is hypothesized that this compound can influence signaling pathways associated with cell growth and apoptosis, potentially leading to reduced tumor proliferation .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Activity : A study published in ACS Omega evaluated various derivatives of benzofuran compounds, including 3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester. Results indicated significant inhibitory effects on Plk1 with IC50 values demonstrating effectiveness in cellular assays .
- Inhibition of Leukotriene Biosynthesis : Research on related benzofuran compounds has shown their capacity to inhibit leukotriene biosynthesis, which is crucial in managing conditions such as asthma and other inflammatory diseases. Although specific data on this compound is sparse, its structural similarities suggest potential therapeutic applications .
Comparative Analysis
The following table summarizes the biological activities of 3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester compared to related compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| 3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester | Yes | Potential | Enzyme inhibition, signal modulation |
| 3-Amino-4-chloro-benzofuran-2-carboxylic acid methyl ester | Yes | Yes | Enzyme inhibition |
| 3-Amino-4-bromo-benzofuran-2-carboxylic acid methyl ester | Limited | Potential | Enzyme inhibition |
Q & A
Q. Critical parameters :
- Reaction temperature (optimal range: 60–80°C for acylation).
- Solvent choice (polar aprotic solvents like DMF enhance reactivity).
- Catalyst selection (e.g., palladium catalysts for cross-coupling steps) .
How can researchers resolve contradictory data between NMR and mass spectrometry during structural characterization?
Answer:
Contradictions may arise from impurities or isotopic interference. Methodological steps include:
- Cross-validation : Compare with IR spectroscopy to confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Differentiate between isotopic peaks and actual molecular fragments .
- Purification checks : Re-run chromatography (e.g., HPLC) to eliminate by-products .
What strategies optimize the compound’s stability under varying pH and temperature conditions?
Answer:
- pH stability assays : Test solubility in buffers (pH 3–9) and monitor degradation via HPLC .
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C) .
- Storage recommendations : Store in anhydrous conditions at –20°C, sealed under inert gas to prevent hydrolysis .
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Molecular docking : Screen against target proteins (e.g., viral proteases) to predict binding affinity .
- QSAR studies : Corolate substituent effects (e.g., electron-withdrawing fluoro groups) with activity .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP <3 for bioavailability) .
What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release .
How to design a biological assay to evaluate the compound’s antiviral potential?
Answer:
- Cell-based assays : Infect Vero cells with a target virus (e.g., influenza) and measure viral load reduction via qRT-PCR .
- Cytotoxicity controls : Use MTT assays on HEK293 cells to establish selectivity indices .
- Enzyme inhibition : Test IC₅₀ values against viral enzymes (e.g., neuraminidase) using fluorogenic substrates .
What analytical techniques are most reliable for quantifying trace impurities in synthesized batches?
Answer:
- GC-MS : Detect volatile by-products (e.g., methyl ester derivatives) with retention time matching reference libraries .
- HPLC-DAD : Quantify non-volatile impurities at UV-Vis wavelengths specific to the compound (e.g., 254 nm) .
- Elemental analysis : Verify purity by comparing calculated vs. observed C/H/N ratios .
How do structural modifications (e.g., substituent position) impact the compound’s reactivity in further derivatization?
Answer:
- Electron-withdrawing groups (e.g., -F at position 4) increase electrophilicity, enhancing nucleophilic aromatic substitution .
- Steric hindrance : Bulky substituents at position 2 reduce reaction rates in ester hydrolysis .
- Directed ortho-metalation : Use of directing groups (e.g., -NH₂) for regioselective functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
